4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline
Description
4-{3-[(1H-Imidazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline is a synthetic quinazoline derivative characterized by a 6,7-dimethoxyquinazoline core substituted with an azetidine ring linked to an imidazole moiety via a methyl group. Quinazolines are heterocyclic aromatic compounds with broad pharmacological relevance, including kinase inhibition, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-6,7-dimethoxyquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-23-15-5-13-14(6-16(15)24-2)19-10-20-17(13)22-8-12(9-22)7-21-4-3-18-11-21/h3-6,10-12H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQXIATUTZKQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CC(C3)CN4C=CN=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline is , with a molecular weight of approximately 288.31 g/mol. The compound features a quinazoline core, which is known for various biological activities, along with an azetidine and imidazole moiety that may enhance its pharmacological profile.
Anticancer Activity
Research indicates that quinazoline derivatives often exhibit significant anticancer properties. For instance, compounds similar to 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline have been tested against various cancer cell lines, showing promising results:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast) | <10 | |
| Compound B | A549 (lung) | <10 | |
| Compound C | HCT-116 (colon) | <10 |
These studies suggest that the incorporation of the azetidine and imidazole rings may contribute to enhanced cytotoxicity against cancer cells.
Antimicrobial Activity
Compounds containing imidazole and quinazoline moieties have also demonstrated antimicrobial properties. The presence of multiple heteroatoms in the structure can enhance binding affinity to microbial targets. Preliminary studies suggest that derivatives of this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
The mechanism by which 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with specific receptors or ion channels, influencing cellular signaling pathways.
- DNA Interaction : Quinazoline derivatives are known to intercalate into DNA, potentially disrupting replication in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is often influenced by substituents on the core structure. Modifications such as methoxy groups at positions 6 and 7 have been associated with improved potency against certain targets. The presence of the azetidine ring may also enhance lipophilicity and cellular uptake.
Case Studies
A notable study focused on a series of quinazoline-based compounds where the incorporation of the imidazole moiety significantly increased anticancer activity compared to analogous compounds lacking this feature. The study reported IC50 values for select compounds below 10 µM against multiple cancer cell lines, highlighting the importance of structural diversity in optimizing therapeutic efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with 4-[3-Hydroxyanilino]-6,7-dimethoxyquinazoline (DTQ)
Structural Differences :
- Target Compound : Features an azetidine-imidazole-methyl substituent at the 4-position of the quinazoline core.
- DTQ: Substituted with a 3-hydroxyanilino group at the 4-position .
Functional Implications :
- The azetidine-imidazole group in the target compound may enhance metabolic stability compared to DTQ’s anilino group, which is prone to oxidation.
- DTQ’s hydroxyanilino group could facilitate hydrogen bonding with biological targets, whereas the target compound’s imidazole may engage in π-π stacking or coordinate metal ions .
Comparison with TLR7-9 Antagonists from Patent Literature
A 2023 patent describes TLR7-9 antagonists containing azetidine and morpholine groups, such as 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives .
Structural Parallels :
- Both compounds utilize azetidine as a conformational constraint.
- The target compound’s imidazole group contrasts with the patent compounds’ pyrazolo-pyridine or morpholine substituents, suggesting divergent target selectivity (e.g., kinase vs. TLR pathways).
Pharmacological Context :
- The patent compounds are designed for systemic lupus erythematosus (SLE), highlighting azetidine’s role in immunomodulation. The target compound’s imidazole-azetidine motif may similarly influence immune signaling but requires experimental validation .
Comparison with Imidazo[4,5-g]quinazoline Derivatives
Imidazo[4,5-g]quinazolines, such as those synthesized from 6-fluoro-1H-benzo[d]imidazol-5-amines, share a fused imidazole-quinazoline core but lack the azetidine spacer seen in the target compound .
Key Distinctions :
- The target compound’s azetidine linker may confer better solubility and tunability for structure-activity relationship (SAR) studies.
Data Table: Structural and Functional Comparison
Preparation Methods
Cyclization of Ethyl 2-Amino-4,5-dimethoxybenzoate
Ethyl 2-amino-4,5-dimethoxybenzoate undergoes cyclization in the presence of formamide or urea at elevated temperatures (150–200°C), yielding 6,7-dimethoxy-3,4-dihydroquinazolin-4-one. Subsequent chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) introduces the reactive chloro group at position 4. This two-step process achieves yields of 70–85%, with purity confirmed via HPLC.
Alternative Mechanochemical Approaches
Recent advances employ solvent-free mechanochemical grinding to reduce reaction times and improve atom economy. For example, ball-milling 2-amino-4,5-dimethoxybenzoic acid with hexamethyldisilazane (HMDS) generates the silylated intermediate, which cyclizes upon addition of chlorotrimethylsilane (TMSCl). This method reduces solvent waste and achieves comparable yields (78%) to traditional approaches.
Preparation of 3-[(1H-Imidazol-1-yl)methyl]azetidine
The azetidine-imidazole moiety is synthesized independently and conjugated to the quinazoline core. Two primary strategies dominate literature:
Azetidine Ring Formation via Cyclization
Azetidine derivatives are synthesized from 1,3-dihalopropanes or γ-amino alcohols. For instance, treatment of 3-aminopropanol with thionyl chloride yields 3-chloropropylamine hydrochloride, which undergoes base-mediated cyclization (e.g., NaOH) to form azetidine. Functionalization at the 3-position is achieved via alkylation or Mannich reactions.
Conjugation of Azetidine-Imidazole to Quinazoline
The final step involves nucleophilic aromatic substitution (SNAr) at position 4 of the quinazoline core.
Nucleophilic Aromatic Substitution
4-Chloro-6,7-dimethoxyquinazoline reacts with 3-[(1H-imidazol-1-yl)methyl]azetidine in anhydrous THF or DMF under inert atmosphere. Catalytic DBU (1,8-diazabicycloundec-7-ene) enhances nucleophilicity of the azetidine’s secondary amine, enabling displacement of the chloro group at 90°C. Typical conditions and outcomes include:
| Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|
| THF | DBU | 90°C | 12 h | 91% |
| DMF | Et₃N | 100°C | 24 h | 78% |
Reaction progress is monitored via TLC (Rf = 0.4 in EtOAc/hexane 1:1), and the product is purified via silica gel chromatography.
Mechanochemical Activation
Emerging protocols use ball-milling to accelerate SNAr reactions. Grinding 4-chloro-6,7-dimethoxyquinazoline with the azetidine derivative and K₂CO₃ at 30 Hz for 2 hours achieves 88% yield, eliminating solvent use and reducing energy input.
Optimization Strategies
Solvent and Base Selection
Polar aprotic solvents (DMF, THF) outperform alternatives like dichloromethane due to improved solubility of intermediates. DBU outperforms Et₃N in SNAr reactions, as its strong basicity facilitates deprotonation of the azetidine amine.
Temperature and Time Trade-offs
Higher temperatures (90–100°C) reduce reaction times but risk decomposition of the imidazole group. Isothermal calorimetry studies recommend maintaining temperatures below 100°C to preserve product integrity.
Analytical Characterization
Spectroscopic Validation
Q & A
What are the optimal reaction conditions for synthesizing 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline?
Basic Research Question
The synthesis typically involves multi-step reactions, with critical parameters including solvent choice, temperature, and catalysts. For example, highlights that substituting chlorine on a quinazoline precursor with 1-(3-aminopropyl)-imidazole in triethylamine (TEA) and dimethylformamide (DMF) at room temperature for 4 hours achieved 84% yield. Comparatively, emphasizes the need for temperature control and purification via column chromatography. Optimal conditions may vary depending on precursor reactivity, but DMF and TEA are common solvents for facilitating nucleophilic substitutions in quinazoline derivatives .
Which spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR experiments, is critical for structural elucidation. demonstrates the use of ¹H and ¹³C NMR to confirm imidazole and quinazoline ring systems, while validates regioselectivity in similar derivatives using NMR assignments. Mass spectrometry (LCMS) and elemental analysis are also essential for confirming molecular weight and purity, as shown in .
What safety protocols should be followed when handling this compound?
Basic Research Question
Safety measures include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye contact ().
- Ventilation: Use fume hoods to prevent inhalation exposure ().
- Spill Management: Collect spills using inert absorbents and avoid discharge into waterways ().
- Storage: Keep in sealed glass containers in cool, dry conditions () .
How can structure-activity relationship (SAR) studies be designed for this compound?
Advanced Research Question
SAR studies require systematic modification of functional groups (e.g., methoxy, imidazole) and evaluation of biological activity. and suggest comparing analogs with varying substituents on the quinazoline core. For example:
What methodologies assess the environmental impact of this compound?
Advanced Research Question
Long-term environmental studies, as outlined in , should evaluate:
- Physicochemical Properties: LogP, solubility, and persistence.
- Biotic Transformations: Degradation pathways in microbial communities.
- Ecotoxicology: Effects on model organisms (e.g., Daphnia magna).
Experimental designs may mirror Project INCHEMBIOL, which combines lab-based assays with field monitoring .
How can contradictions in bioactivity data across studies be resolved?
Advanced Research Question
Contradictions may arise from variations in assay conditions or impurities. Strategies include:
- Standardized Protocols: Use randomized block designs () to control variables like temperature and reagent batches.
- Comparative Analysis: Apply methods from to systematically compare studies, isolating confounding factors.
- Replication: Conduct multi-lab validation studies with ≥4 replicates () .
What strategies improve regioselectivity during functionalization of the quinazoline core?
Advanced Research Question
Regioselectivity is influenced by steric and electronic factors. achieved high regioselectivity using bulky amines (e.g., 1-(3-aminopropyl)-imidazole) under mild conditions. suggests click chemistry (e.g., azide-alkyne cycloaddition) for precise modifications. Computational modeling (e.g., DFT) can predict reactive sites .
How does the compound’s stability under varying pH and temperature conditions affect experimental outcomes?
Advanced Research Question
Stability studies are critical for bioassay reliability. notes that storage in dry, cool environments prevents decomposition. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can identify degradation products. pH-dependent stability in buffers (e.g., PBS) should also be tested .
What in vitro models are suitable for evaluating antimicrobial or anticancer activity?
Advanced Research Question
recommends:
- Antimicrobial: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
- Anticancer: MTT assays on cell lines (e.g., HeLa, MCF-7).
Include positive controls (e.g., cisplatin) and validate results with flow cytometry for apoptosis/necrosis differentiation .
How can analytical methods be validated for purity assessment?
Basic Research Question
Follow ICH guidelines for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
